molecular formula C18H24OS B5065521 2-{[5-(isopropylthio)pentyl]oxy}naphthalene

2-{[5-(isopropylthio)pentyl]oxy}naphthalene

Cat. No. B5065521
M. Wt: 288.4 g/mol
InChI Key: NJZJGMRWNDZMQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the ether and thioether linkages. This could potentially be achieved through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure would be based on the naphthalene core, with the ether and thioether groups attached at the 2nd position. The exact structure would depend on the specific locations and orientations of these groups .


Chemical Reactions Analysis

As an organic compound, it could undergo various reactions. The ether and thioether groups might make it more reactive than naphthalene itself. It could potentially undergo oxidation, reduction, and various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors like polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, boiling point, etc .

Mechanism of Action

The mechanism of action would depend on the use of the compound. For example, if it’s used as a drug, the mechanism would depend on how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards would depend on factors like reactivity, toxicity, flammability, etc. Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

2-(5-propan-2-ylsulfanylpentoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24OS/c1-15(2)20-13-7-3-6-12-19-18-11-10-16-8-4-5-9-17(16)14-18/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZJGMRWNDZMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCOC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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